6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid
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Overview
Description
6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is a compound that belongs to the class of isothiazoles, which are five-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxobenzo[d]isothiazole with hexanoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of catalysts and solvents in industrial settings is optimized for cost-effectiveness and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, isothiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in treating bacterial and fungal infections.
Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid involves the inhibition of key enzymes in microbial cells. The isothiazole ring interacts with the active sites of these enzymes, disrupting their normal function and leading to cell death. This compound targets pathways involved in cell wall synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Isothiazolinone: Known for its antimicrobial properties and used in various industrial applications.
Benzisothiazole: Another sulfur-containing heterocycle with applications in medicinal chemistry.
Thiazole: A structurally related compound with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is unique due to its specific structural features that confer distinct reactivity and biological activity. Its extended alkyl chain and the presence of the isothiazole ring make it a versatile compound for various applications .
Properties
IUPAC Name |
6-(3-oxo-1,2-benzothiazol-2-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(16)8-2-1-5-9-14-13(17)10-6-3-4-7-11(10)18-14/h3-4,6-7H,1-2,5,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDDJWPMVRURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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